Cyclohexane-1,4-diamine

Catalog No.
S599516
CAS No.
2615-25-0
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane-1,4-diamine

CAS Number

2615-25-0

Product Name

Cyclohexane-1,4-diamine

IUPAC Name

cyclohexane-1,4-diamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2

InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N

SMILES

C1CC(CCC1N)N

Synonyms

(cis)-isomer of 1,4-diaminocyclohexane, (trans)-isomer of 1,4-diaminocyclohexane, 1,4-cyclohexyldiamine, 1,4-diaminocyclohexane, 2HCl;(cis)-isomer of 1,4-diaminocyclohexane, 2HCl;(trans)-isomer of 1,4-diaminocyclohexane, cis-1,4-diaminocyclohexane

Canonical SMILES

C1CC(CCC1N)N

Antagonist Activity at P2 Receptors

One promising area of research for cyclohexane-1,4-diamine lies in its potential to act as an antagonist at P2 receptors, particularly the P2X3 subtype. These receptors are involved in various physiological processes, including neurotransmission, pain perception, and immune function. Studies have shown that cyclohexane-1,4-diamine can bind to the P2X3 receptor and inhibit the binding of its natural ligand, ATP (adenosine triphosphate). This suggests its potential role in modulating P2X3-mediated signaling pathways, which could be relevant for developing new treatments for conditions like neuropathic pain and neurodegenerative diseases. Source: Biosynth - FC154672:

Ligand Design and Catalyst Development

The unique structure of cyclohexane-1,4-diamine, containing two amine groups separated by a cyclohexane ring, makes it a valuable building block for designing new ligands. Ligands are molecules that bind to specific targets, like enzymes or receptors. By strategically modifying the cyclohexane-1,4-diamine core, researchers can create ligands with tailored properties for various applications. For example, this approach has been explored in the development of catalysts for organic reactions. Source: Sigma-Aldrich - N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride:

Cyclohexane-1,4-diamine, also known as 1,4-diaminocyclohexane, is an organic compound with the molecular formula C₆H₁₄N₂. It appears as a colorless to slightly yellow solid that is soluble in water and various organic solvents. The compound features a cyclohexane ring with amine groups at the 1 and 4 positions, which allows it to participate in hydrogen bonding and ionic interactions. This unique structure contributes to its versatility in

Due to its functional groups:

  • Oxidation: It can be oxidized to cyclohexane-1,4-dione using agents like potassium permanganate.
  • Reduction: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions with halogens to yield halogenated derivatives .

Common Reagents and Conditions

Reaction TypeReagentConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCyclohexane-1,4-dione
ReductionLithium aluminum hydrideAnhydrous etherDerivatives of cyclohexane-1,4-diamine
SubstitutionHalogens (e.g., Cl, Br)Presence of catalystHalogenated derivatives

Research indicates that cyclohexane-1,4-diamine may act as an antagonist at P2X3 receptors, which are involved in neurotransmission and pain perception. This suggests potential applications in developing treatments for neuropathic pain and neurodegenerative diseases by modulating P2X3-mediated signaling pathways . Furthermore, its ability to form metal complexes makes it valuable for biological studies .

Cyclohexane-1,4-diamine can be synthesized through several methods:

  • Hydrogenation of 1,4-Dicyanobenzene: This method involves reducing 1,4-dicyanobenzene using hydrogen gas in the presence of a catalyst like palladium on carbon.
  • Reaction of Cyclohexane-1,4-Dicarboxylic Acid-Bis-N-Chloramide with Hydroxide: This involves treating the bis-N-chloramide with an alkali metal hydroxide under controlled conditions .

Balanced Chemical Equations

For the hydrogenation method:
C6H4(CN)2+2H2C6H14N2\text{C}_6\text{H}_4(\text{CN})_2+2\text{H}_2\rightarrow \text{C}_6\text{H}_{14}\text{N}_2

For the reaction with hydroxide:
C6H8Cl2N2+2NaOHC6H14N2+2NaCl+2H2O\text{C}_6\text{H}_8\text{Cl}_2\text{N}_2+2\text{NaOH}\rightarrow \text{C}_6\text{H}_{14}\text{N}_2+2\text{NaCl}+2\text{H}_2\text{O}

Cyclohexane-1,4-diamine is utilized in various industries:

  • Polymer Synthesis: It serves as an intermediate in producing polyamide resins and polyimides.
  • Pharmaceuticals: The compound is explored for its potential use in drug development.
  • Dyes and Resins Production: It is employed in manufacturing dyes and other industrial chemicals .

Studies have shown that cyclohexane-1,4-diamine interacts with biological receptors like P2X3. Its ability to inhibit ATP binding makes it a candidate for further research into pain management therapies . Additionally, its structure allows it to form ligands for various biological targets, enhancing its utility in medicinal chemistry .

Several compounds share structural similarities with cyclohexane-1,4-diamine. Here are a few notable examples:

Compound NameStructureUnique Features
1,3-CyclohexanediamineTwo amines on adjacent carbonsDifferent reactivity due to proximity of amines
EthylenediamineLinear chain of two aminesMore flexible structure; used in chelation
HexamethylenediamineSix-carbon chain of aminesLonger chain allows for different polymer properties

Cyclohexane-1,4-diamine's unique positioning of amines allows for specific interactions not possible with these similar compounds. Its ability to form cyclic structures also distinguishes it from linear analogs like ethylenediamine .

Molecular Structure and Configuration

Cyclohexane-1,4-diamine is an organic compound with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 grams per mole [1] [4]. The compound consists of a cyclohexane ring with two amino groups (-NH₂) positioned at the 1 and 4 carbon atoms, creating a diamine structure with the amino groups located in a para relationship to each other [1] [2]. The cyclohexane backbone adopts the characteristic chair conformation that is thermodynamically favored for six-membered saturated rings [8] [13]. In this chair conformation, the amino groups can occupy either axial or equatorial positions, leading to distinct stereochemical arrangements [3] [11].

The molecular geometry is characterized by tetrahedral carbon atoms throughout the cyclohexane ring, with carbon-carbon bond angles of approximately 109 degrees [26]. The nitrogen atoms in the amino groups exhibit sp³ hybridization, contributing to the overall three-dimensional structure of the molecule [11]. The InChI key for the trans isomer is VKIRRGRTJUUZHS-IZLXSQMJSA-N, while the cis isomer has the key VKIRRGRTJUUZHS-UHFFFAOYSA-N [1] [5].

Stereoisomerism: cis and trans Configurations

Structural Differences Between cis and trans Isomers

The stereoisomerism in cyclohexane-1,4-diamine arises from the relative spatial arrangement of the two amino groups on the cyclohexane ring [2] [3]. In the trans configuration, the amino groups are positioned on opposite faces of the cyclohexane ring, resulting in an anti-diaxial or anti-diequatorial arrangement depending on the chair conformation [1] [3]. The trans isomer is designated with the stereochemical descriptor (1R,4R) or (1S,4S), indicating that both amino groups have the same relative configuration [1].

Conversely, the cis configuration features both amino groups on the same face of the cyclohexane ring, leading to either a diaxial or diequatorial arrangement on the same side of the molecule [2]. This structural difference fundamentally alters the molecular symmetry and dipole moment of the compound [3]. The trans isomer possesses a center of inversion, making it centrosymmetric, while the cis isomer lacks this symmetry element [3] [8].

Thermodynamic Stability of Isomers

Research indicates that the trans isomer of cyclohexane-1,4-diamine exhibits greater thermodynamic stability compared to the cis isomer [3] [7]. This stability difference is attributed to reduced steric interactions and more favorable conformational arrangements in the trans configuration [3]. The trans isomer can adopt conformations where both amino groups occupy equatorial positions, minimizing 1,3-diaxial interactions and maximizing stability [11] [26].

The energy difference between the isomers influences their relative abundance in equilibrium mixtures, with the trans isomer being thermodynamically favored [7]. Computational studies and experimental observations support this preference, demonstrating that the trans configuration represents the global minimum energy conformation for this diamine system [3] [11].

Physical State Differences (Liquid cis vs. Solid trans)

A remarkable distinction between the stereoisomers lies in their physical states at room temperature [2] [4] [22]. The cis-1,4-diaminocyclohexane exists as a liquid under standard conditions, with no reported melting point, while the trans-1,4-diaminocyclohexane forms a crystalline solid with a melting point range of 67-72°C [1] [2] [22]. This difference in physical state is attributed to the molecular packing efficiency and intermolecular interactions in the solid state [4].

Propertycis-1,4-Diaminocyclohexanetrans-1,4-Diaminocyclohexane
Physical StateLiquid [2]Solid (crystalline) [1]
Melting Point (°C)N/A [2]67-72 [1] [22]
Boiling Point (°C)199.4±8.0 [2]197 [1]
Density (g/cm³)0.9±0.1 [2]0.939±0.06 [4]
Flash Point (°C)80.0±0.0 [2]71 [1]

The trans isomer's ability to form a stable crystalline lattice is facilitated by its symmetric structure and favorable hydrogen bonding patterns between amino groups of adjacent molecules [8] [13]. The cis isomer, lacking this structural regularity, cannot achieve the same level of packing efficiency, resulting in its liquid state at ambient temperature [2].

Crystal Structure Characteristics

X-ray Crystallographic Data

X-ray crystallographic studies have provided detailed structural information about cyclohexane-1,4-diamine derivatives and related compounds [8] [9] [13]. The crystal structure of cyclohexane-1,4-diammonium salts reveals important geometric parameters and packing arrangements [8]. One comprehensive study reported crystallographic data for a cyclohexane-1,4-diammonium salt complex with the following unit cell parameters: triclinic space group P̄1, with unit cell dimensions a = 6.1543(1) Å, b = 14.4991(2) Å, c = 15.3859(3) Å, and angles α = 64.545(2)°, β = 81.828(1)°, γ = 89.505(1)° [8].

Crystallographic ParameterValue
Space GroupP̄1 (triclinic) [8]
Unit Cell a (Å)6.1543(1) [8]
Unit Cell b (Å)14.4991(2) [8]
Unit Cell c (Å)15.3859(3) [8]
α (°)64.545(2) [8]
β (°)81.828(1) [8]
γ (°)89.505(1) [8]
Volume (ų)1224.93(4) [8]
Z2 [8]
Temperature (K)100 [8]
R-factor0.0290 [8]

The refined structures consistently show that the cyclohexane ring adopts a chair conformation with the amino groups positioned to minimize steric interactions [13] [27]. The crystallographic analysis confirms the centrosymmetric nature of the trans isomer when incorporated into crystal lattices [8] [13].

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding plays a crucial role in the crystal packing of cyclohexane-1,4-diamine and its derivatives [8] [13]. The amino groups serve as both hydrogen bond donors and acceptors, creating extensive three-dimensional networks that stabilize the crystal structure [8]. In crystalline salts of cyclohexane-1,4-diammonium cations, systematic hydrogen bonding patterns emerge involving N-H···O, N-H···N, and N-H···S interactions [13].

Research has identified specific hydrogen bonding motifs, including R₄²(8) ring patterns that involve two nitrogen atoms from cyclohexane-1,4-diammonium cations as donors with acceptor atoms from anionic species [13]. These hydrogen bonding networks extend throughout the crystal lattice, forming stable supramolecular architectures [8] [13]. The strength and directionality of these interactions significantly influence the physical properties and stability of the crystalline phases [8].

Additional intermolecular interactions, such as C-H···O hydrogen bonds and van der Waals forces, contribute to the overall crystal packing efficiency [8]. The analysis of Hirshfeld surfaces has revealed that H···H contacts account for approximately 45.8% of the surface interactions, while O···H/H···O contacts contribute 27.4% in typical crystal structures [8].

Molecular Orbital Theory Analysis

Molecular orbital theory analysis of cyclohexane-1,4-diamine reveals important insights into the electronic structure and bonding characteristics of this compound [11] [12]. The amino groups contribute lone pair electrons that occupy non-bonding molecular orbitals with significant nitrogen 2p character [12]. These lone pairs are oriented to minimize electrostatic repulsion while maximizing stabilization through hyperconjugative interactions with the cyclohexane framework [11].

The highest occupied molecular orbitals (HOMO) are primarily localized on the nitrogen atoms, reflecting the electron-rich nature of the amino groups [11]. The lowest unoccupied molecular orbitals (LUMO) involve anti-bonding combinations of carbon-nitrogen and carbon-carbon orbitals [12]. The energy gap between HOMO and LUMO levels influences the compound's reactivity and spectroscopic properties [11].

Computational studies using density functional theory methods have characterized the electronic distribution and orbital energies for both stereoisomers [11]. The trans isomer typically exhibits slightly different orbital energies compared to the cis isomer due to variations in molecular symmetry and electronic delocalization patterns [11]. These electronic structure differences contribute to the observed variations in chemical reactivity and physical properties between the isomers [3].

Conformational Analysis

The conformational behavior of cyclohexane-1,4-diamine is dominated by the chair-chair interconversion of the cyclohexane ring and the rotational freedom around the carbon-nitrogen bonds [11] [19] [26]. The chair conformation represents the global minimum energy structure, with the boat and twist-boat conformations being significantly higher in energy [26]. Ring-flipping processes interconvert axial and equatorial positions of the amino groups, affecting the overall molecular geometry and properties [19].

For the trans isomer, the most stable conformation features both amino groups in equatorial positions, minimizing 1,3-diaxial interactions [26]. When one or both amino groups occupy axial positions, steric interactions with axial hydrogen atoms on the ring increase the conformational energy [11] [26]. The energy barrier for chair-chair interconversion is approximately 10-12 kcal/mol, similar to cyclohexane itself [26].

The cis isomer exhibits different conformational preferences due to the geometric constraints imposed by having both amino groups on the same face of the ring [3]. Computational analysis has shown that specific conformational arrangements can be stabilized or destabilized depending on the relative orientations of the amino groups and their interactions with the cyclohexane framework [11]. Temperature-dependent studies reveal that conformational equilibria can shift based on thermal energy availability [19].

Spectroscopic Fingerprinting of Isomers

Spectroscopic techniques provide valuable tools for distinguishing between the cis and trans isomers of cyclohexane-1,4-diamine [15] [16] [17]. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful, as the different magnetic environments experienced by protons in each isomer result in distinct chemical shift patterns [15] [19]. The chair conformation of cyclohexane creates separate environments for axial and equatorial protons, which can be resolved at low temperatures when ring-flipping is slowed [19].

Proton NMR spectra typically show complex multiplet patterns for the cyclohexane ring protons in the region of 1.14-1.93 ppm, with amino group protons appearing as broad signals around 2.33 ppm [18]. The stereochemical differences between isomers can be detected through careful analysis of coupling patterns and chemical shift differences [15]. At room temperature, rapid ring-flipping averages the axial and equatorial environments, but at low temperatures (-103°C), separate signals for these environments become observable [19].

Infrared spectroscopy reveals characteristic absorption bands for the N-H stretching vibrations of the amino groups, typically appearing in the 3200-3400 cm⁻¹ region [17]. The specific frequencies and splitting patterns can provide information about hydrogen bonding interactions and molecular symmetry [17]. Mass spectrometry confirms the molecular ion peak at m/z 114, consistent with the molecular formula C₆H₁₄N₂ [1] [4].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3114-70-3
15827-56-2
2615-25-0

Wikipedia

1,4-cyclohexanediamine

General Manufacturing Information

1,4-Cyclohexanediamine, cis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
1,4-Cyclohexanediamine, trans-: ACTIVE

Dates

Last modified: 08-15-2023
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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